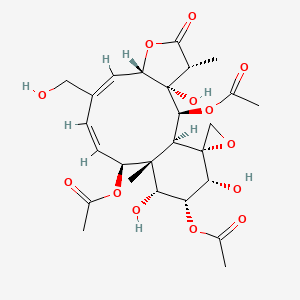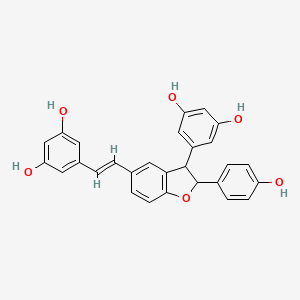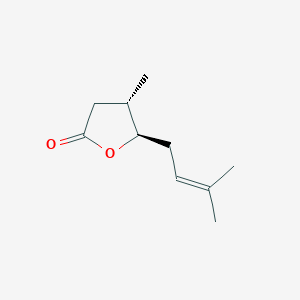
Trans-eldanolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-eldanolide is a natural product found in Eldana saccharina with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis Methods
Stereoselective Synthesis
Trans-eldanolide can be synthesized stereoselectively. For instance, its synthesis using chiral sulfoxide involves Michael addition, deoxygenation, regioselective methylation, and stereospecific lactonation (Xu Zhang & Gao Ming, 1995). Similarly, 2,6-Dioxabicyclo[3.3.0]octan-3,7-dione is a promising compound for synthesizing natural products like eldanolide (Michiyo Hizuka et al., 1988).
Efficient Stereoselective Routes
Using nitroalkane synthons and baker's yeast reduction, an efficient route for synthesizing optically pure R-(+)-trans eldanolide has been developed (B. K. Sarmah & N. Barua, 1993). Additionally, reactions of D-ribonolactone derivatives with alkyl cuprates have been used to synthesize (+)-eldanolide (R. Ortuño et al., 1987).
Pheromone Research
- Insect Pheromone: Eldanolide is identified as a pheromone in the wing glands of the male African Sugarcane Borer, Eldana saccharina. Its isolation and structure determination have been key to understanding insect behavior (Jean-Pierre Vigneron et al., 1984). The synthesis of (+)-eldanolide as an insect pheromone has been achieved with high enantiomeric excess, utilizing enantioselective deprotonation and oxidative deprotection of vinyl carbamates (H. Paulsen & D. Hoppe, 1992).
Biological Activity Studies
- Conformational Analysis for Biological Activity: Research on eldanolide and its fluorinated analogues, including conformational analysis using B3LYP/6-31G* calculations, helps understand differences in pheromone activity. These studies are crucial for developing synthetic pheromones and understanding their interaction with biological systems (S. Hayase et al., 2005).
Eigenschaften
Produktname |
Trans-eldanolide |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
(4S,5R)-4-methyl-5-(3-methylbut-2-enyl)oxolan-2-one |
InChI |
InChI=1S/C10H16O2/c1-7(2)4-5-9-8(3)6-10(11)12-9/h4,8-9H,5-6H2,1-3H3/t8-,9+/m0/s1 |
InChI-Schlüssel |
ARNPQYFYGKMXGD-DTWKUNHWSA-N |
Isomerische SMILES |
C[C@H]1CC(=O)O[C@@H]1CC=C(C)C |
Kanonische SMILES |
CC1CC(=O)OC1CC=C(C)C |
Synonyme |
6-methyl-4,4,5-trifluorohept-1,5-dien-3-ol eldanolide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



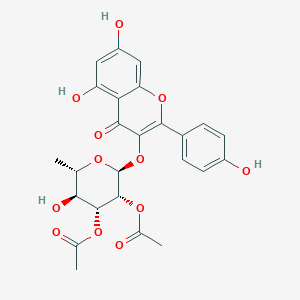
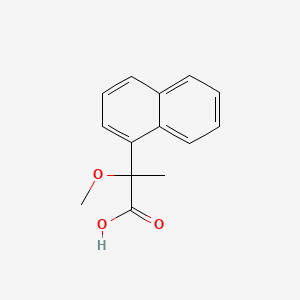
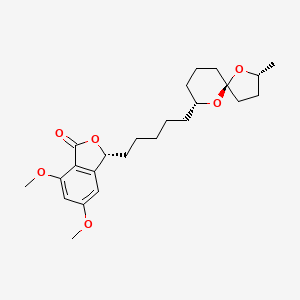
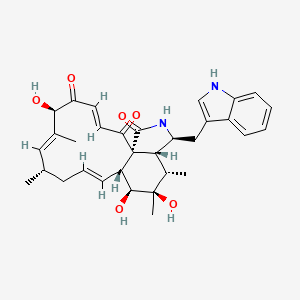

![3-{cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-8-fluorochromane-5-carboxamide](/img/structure/B1246901.png)
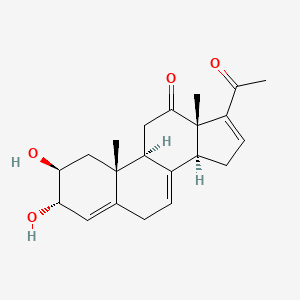
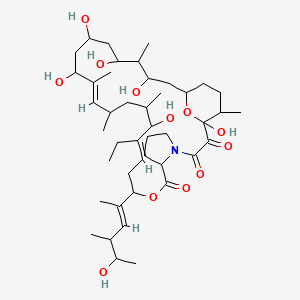
![(Z,6S)-2-methyl-6-[(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B1246904.png)

